molecular formula C11H17NO4 B13630936 3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid

3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid

Cat. No.: B13630936
M. Wt: 227.26 g/mol
InChI Key: DHDNFAJRUPNRJP-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a versatile compound widely used in organic synthesis and scientific research. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of propargylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its alkyne group, which allows for additional functionalization and diverse chemical reactions. This makes it more versatile compared to similar compounds that may lack this functional group .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]propanoic acid

InChI

InChI=1S/C11H17NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,13,14)

InChI Key

DHDNFAJRUPNRJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC#C

Origin of Product

United States

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